Quinazoline, 4-(4-chloro-3-methylphenoxy)-2-(4-methyl-1-piperazinyl)-
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Overview
Description
Quinazoline, 4-(4-chloro-3-methylphenoxy)-2-(4-methyl-1-piperazinyl)- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For this specific compound, the synthesis might involve:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinazoline derivatives can undergo oxidation reactions to form quinazolinones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the attached functional groups.
Substitution: Various substitution reactions can be performed on the phenoxy or piperazine moieties to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinones, while substitution reactions could introduce various functional groups onto the phenoxy or piperazine rings.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some quinazoline compounds are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The exact mechanism would depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazoline
- 4-(3-methylphenoxy)-2-(4-methylpiperazin-1-yl)quinazoline
Uniqueness
The uniqueness of 4-(4-chloro-3-methylphenoxy)-2-(4-methyl-1-piperazinyl)-quinazoline lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups on the phenoxy ring, as well as the piperazine moiety, can significantly impact its interactions with molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
129112-46-5 |
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Molecular Formula |
C20H21ClN4O |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H21ClN4O/c1-14-13-15(7-8-17(14)21)26-19-16-5-3-4-6-18(16)22-20(23-19)25-11-9-24(2)10-12-25/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
KWGCJLDOGOYJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C)Cl |
Origin of Product |
United States |
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